molecular formula C12H30Cl2N2S2 B15091695 2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

Cat. No.: B15091695
M. Wt: 337.4 g/mol
InChI Key: ZKLYONZOWYVALX-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1-pentanethiol disulfide 2 HCl is a chemical compound with the molecular formula C12H28N2S2 · 2HClIt is a potent inhibitor of leucine aminopeptidase, an enzyme involved in protein metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl typically involves the oxidation of L-leucinethiol. The process begins with the reduction of L-leucinol to form L-leucinethiol, which is then oxidized to form the disulfide compound. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Acts as a potent inhibitor of leucine aminopeptidase, making it useful in studying protein metabolism.

    Medicine: Potential therapeutic agent due to its enzyme inhibitory properties.

    Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting leucine aminopeptidase. It binds to the active site of the enzyme, preventing the hydrolysis of leucine-containing peptides. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl is unique due to its high potency as an inhibitor of leucine aminopeptidase. Its disulfide bond provides stability, making it more effective in various applications compared to its reduced form .

Properties

IUPAC Name

1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLYONZOWYVALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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